(2'-(Methyldiphenylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
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Overview
Description
(2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is an organophosphorus compound that features both silyl and phosphane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the reaction of (2-bromophenyl)diphenylphosphine with methyldiphenylsilane under conditions that promote the formation of the desired product. The reaction is usually carried out in the presence of a base such as butyllithium to facilitate the formation of the phosphine-silane bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphane group.
Addition: The silyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenated compounds for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and silylated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable, yet reactive, complexes.
Mechanism of Action
The mechanism by which (2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane exerts its effects is primarily through its ability to act as a ligand, forming complexes with various metals. These complexes can then participate in catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved include metal centers in enzymes and synthetic catalysts .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: A simpler phosphane compound that lacks the silyl group.
(2-Bromophenyl)diphenylphosphine: A precursor in the synthesis of (2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane.
(2-Lithiophenyl)diphenylphosphine: Another intermediate used in the synthesis of various phosphane compounds.
Uniqueness
What sets (2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane apart from these similar compounds is the presence of both silyl and phosphane groups, which allows it to participate in a wider range of chemical reactions and form more diverse complexes. This dual functionality makes it particularly valuable in catalysis and materials science .
Properties
Molecular Formula |
C37H31PSi |
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Molecular Weight |
534.7 g/mol |
IUPAC Name |
[2-[2-[methyl(diphenyl)silyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C37H31PSi/c1-39(32-22-10-4-11-23-32,33-24-12-5-13-25-33)37-29-17-15-27-35(37)34-26-14-16-28-36(34)38(30-18-6-2-7-19-30)31-20-8-3-9-21-31/h2-29H,1H3 |
InChI Key |
ZEESENFBADMEPM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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